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Compound of Interest

Compound Name: 1-Benzhydryl-3-methoxyazetidine

CAS No.: 36476-82-1

Cat. No.: B1595740 Get Quote

Introduction & Chemical Context
1-Benzhydryl-3-methoxyazetidine is a tertiary amine featuring a strained four-membered

azetidine ring protected by a bulky benzhydryl (diphenylmethyl) group. Its analysis requires

careful consideration of two physicochemical factors:

Basicity (pKa ~6.48): The nitrogen atom is protonatable. In acidic HPLC conditions, it exists

as a cation, potentially causing peak tailing due to silanol interactions if not properly

shielded.

Thermal Stability: While the benzhydryl group adds stability, the strained azetidine ring can

degrade (ring-opening) at excessive temperatures, making GC inlet parameters critical.

Key Impurities to Monitor:

1-Benzhydryl-3-azetidinol (Precursor): More polar, elutes earlier in RP-HPLC.

Benzhydryl chloride (Reagent): Non-polar, elutes later.

Benzhydrol (Hydrolysis product): Elutes between the alcohol and the ether.
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HPLC-UV/MS Protocol (Reverse Phase)
Objective: Purity assay and impurity profiling. Rationale: A C18 stationary phase is selected for

its ability to interact with the hydrophobic benzhydryl moiety. A mobile phase with 0.1% Formic

Acid (pH ~2.7) ensures the analyte is fully protonated, improving solubility and MS sensitivity,

while modern base-deactivated columns prevent tailing.

Experimental Conditions
Parameter Specification

Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 100

mm, 3.5 µm) or equivalent

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Column Temp 35°C

Injection Volume 5.0 µL

Detection (UV)
210 nm (Azetidine ring/general) and 254 nm

(Benzhydryl aromaticity)

MS Detection ESI Positive Mode (Scan range m/z 100–500)

Gradient Program[1]
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Time (min) % Mobile Phase B Event

0.00 10% Initial Equilibration

2.00 10%
Isocratic Hold (Elute polar

salts)

12.00 90% Linear Gradient (Elute Analyte)

15.00 90%
Wash Step (Remove

Benzhydryl chloride)

15.10 10% Return to Initial

20.00 10% Re-equilibration

Expected Performance
Retention Time (Approx): 8.5 – 9.2 min.

Resolution (Rs): > 2.0 between 1-Benzhydryl-3-azetidinol (impurity) and the target methoxy

ether.

Tailing Factor: < 1.3 (Acceptable for basic amines).

GC-MS Protocol (Trace Impurity Analysis)
Objective: Identification of volatile organic impurities and confirmation of molecular mass.

Rationale: GC-MS is ideal for detecting non-polar side products. However, the injector

temperature must be optimized to prevent thermal degradation of the azetidine ring.

Experimental Conditions
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Parameter Specification

Column DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm)

Carrier Gas Helium @ 1.2 mL/min (Constant Flow)

Inlet Mode
Split (10:1 for Assay) or Splitless (for Trace

Impurities)

Inlet Temp
250°C (Do NOT exceed 280°C to avoid

degradation)

Transfer Line 280°C

Ion Source EI (70 eV), 230°C

Solvent Delay 3.5 min

Temperature Program
Rate (°C/min) Temperature (°C) Hold Time (min)

- 60 1.0

20 220 0.0

10 300 5.0

Mass Spectrum Interpretation (EI Source)
The electron ionization (EI) spectrum of 1-Benzhydryl-3-methoxyazetidine is dominated by

the stability of the benzhydryl cation.

m/z 253 (M+): Molecular ion (Weak intensity, <5%).

m/z 167 (Base Peak): Benzhydryl cation

. This is the diagnostic fragment for all N-benzhydryl derivatives.

m/z 91: Tropylium ion

, formed from the rearrangement of the phenyl rings.
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m/z 176: Loss of phenyl group

.

Visualized Workflows & Mechanisms
Analytical Decision Workflow
This diagram illustrates the logic flow for selecting the appropriate method based on the

analytical goal (Purity vs. Identification).

Crude Sample
(1-Benzhydryl-3-methoxyazetidine) Define Analytical Goal

Purity / Assay
(Quantification)Quantitative

Structure ID / Volatiles

Qualitative

HPLC-UV (C18)
Acidic Mobile Phase

GC-MS (DB-5ms)
EI Source

Quantify % Purity
Detect Polar Impurities

Confirm MW (253)
Detect Solvents/Reagents

Click to download full resolution via product page

Caption: Decision tree for selecting HPLC vs. GC-MS based on data requirements

(Quantification vs. Identification).

Mass Spec Fragmentation Pathway
The following diagram details the formation of the dominant m/z 167 ion, crucial for confirming

the presence of the benzhydryl moiety.
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Caption: Primary fragmentation pathway in EI-MS showing the generation of the diagnostic

benzhydryl cation (m/z 167).

Method Validation Parameters
To ensure "Trustworthiness" (Part 2 of requirements), the following validation criteria must be

met before routine use:

System Suitability:

Inject the standard 6 times. RSD of peak area must be < 2.0%.

Tailing factor for the main peak must be < 1.5.
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Linearity:

Range: 0.05 mg/mL to 1.0 mg/mL.

Correlation coefficient (

) > 0.999.

Limit of Quantitation (LOQ):

Estimated at 0.1% of target concentration (Signal-to-Noise ratio > 10).

Troubleshooting Guide
Observation Root Cause Corrective Action

Peak Tailing (HPLC)
Interaction of amine with

residual silanols.

Ensure Mobile Phase contains

0.1% Formic Acid or use a

"End-capped" column (e.g.,

Eclipse Plus).

Ghost Peaks (GC)
Thermal degradation of

sample in inlet.

Lower inlet temperature to

220–250°C; replace liner with

deactivated glass wool.

Carryover
Sticky benzhydryl group

adsorbing to injector.

HPLC: Add a needle wash

step (50:50 MeOH:Water). GC:

Increase final bake-out temp to

310°C for 3 mins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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